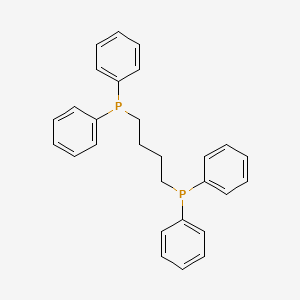
1,4-Bis(diphenylphosphino)butane
描述
1,4-Bis(diphenylphosphino)butane (dppb) is an organophosphorus compound with the formula (Ph2PCH2CH2)2 . It is less commonly used in coordination chemistry than other diphosphine ligands such as dppe . It is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The molecular formula of 1,4-Bis(diphenylphosphino)butane is C28H28P2 . Its molecular weight is 426.47 . The structure of this compound can be represented as (C6H5)2P(CH2)4P(C6H5)2 .
Chemical Reactions Analysis
1,4-Bis(diphenylphosphino)butane plays an essential role as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . It acts as a ligand for alkylations, isomerization reactions, and in organometallic chemistry .
Physical And Chemical Properties Analysis
1,4-Bis(diphenylphosphino)butane is a white solid that is soluble in organic solvents . Its melting point is between 132-136 °C .
科学研究应用
“1,4-Bis(diphenylphosphino)butane”, also known as dppb, is a commonly used ligand in the field of organometallic chemistry . A ligand is a molecule that binds to a central metal atom to form a coordination complex. Here are some applications of dppb:
-
Suzuki Reaction : The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. Dppb can act as a ligand in this reaction .
-
Palladium(0)-Catalyzed Acylcyanation of Arylacetylenes : Dppb plays an essential role as a ligand in this reaction. The reaction involves the addition of a cyano group (CN) to arylacetylenes, compounds with a triple bond between a carbon and an aromatic ring .
-
Deprotection of Allyloxycarbamates : Dppb can also be used as a ligand in the deprotection of allyloxycarbamates, a type of organic compound .
-
Alkylations : Alkylation is a process where an alkyl group is transferred from one molecule to another. Dppb can act as a ligand in these reactions .
-
Isomerization Reactions : Isomerization is a process where a molecule is transformed into another molecule with the same atoms, but with a different arrangement. Dppb can act as a ligand in these reactions .
-
Heck Reaction, Negishi Coupling, and Sonogashira Coupling : These are all types of cross-coupling reactions used to form carbon-carbon bonds. Dppb can act as a ligand in these reactions .
-
Stille Coupling : Stille Coupling is a cross-coupling reaction used to form carbon-carbon bonds. Dppb can act as a ligand in these reactions .
-
Suzuki-Miyaura Coupling : This is another type of cross-coupling reaction used to form carbon-carbon bonds. Dppb can act as a ligand in this reaction .
-
Nickel Complexes : Dppb can form coordination complexes with nickel. These complexes can be used in a variety of catalytic reactions .
-
Palladium Complexes : Similar to nickel, dppb can also form coordination complexes with palladium. These complexes are used in various catalytic reactions .
-
Organometallic Chemistry : Dppb is used as a ligand in organometallic chemistry, which involves the study of chemical compounds containing bonds between carbon and a metal .
-
Acylcyanation of Arylacetylenes : Dppb plays an essential role as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes .
-
Ethylenebis(diphenylphosphine) : Dppb can be used as a substitute for ethylenebis(diphenylphosphine) in various reactions .
-
Diphenyl(trimethylsilyl)phosphine : Dppb can be used in reactions where diphenyl(trimethylsilyl)phosphine is typically used .
-
1,6-Bis(diphenylphosphino)hexane : Dppb can be used as a substitute for 1,6-Bis(diphenylphosphino)hexane in various reactions .
-
Allylpalladium(II) chloride dimer : Dppb can form coordination complexes with allylpalladium(II) chloride dimer. These complexes can be used in a variety of catalytic reactions .
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) : Dppb can form coordination complexes with [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II). These complexes can be used in a variety of catalytic reactions .
-
Tris(dibenzylideneacetone)dipalladium(0) : Dppb can form coordination complexes with tris(dibenzylideneacetone)dipalladium(0). These complexes can be used in a variety of catalytic reactions .
安全和危害
未来方向
属性
IUPAC Name |
4-diphenylphosphanylbutyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVBDBJSMFBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064769 | |
| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Bis(diphenylphosphino)butane | |
CAS RN |
7688-25-7 | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(diphenylphosphino)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-diylbis[diphenylphosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HP6LTD2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



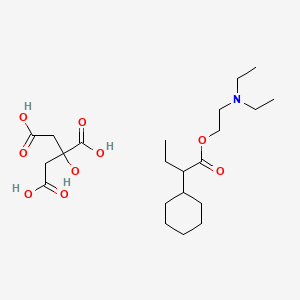
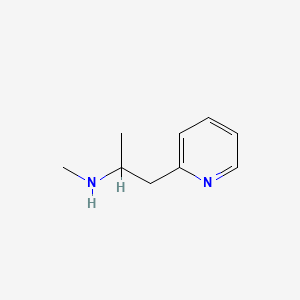
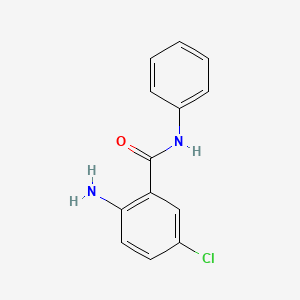
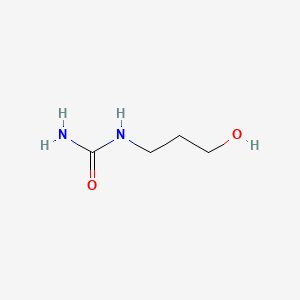
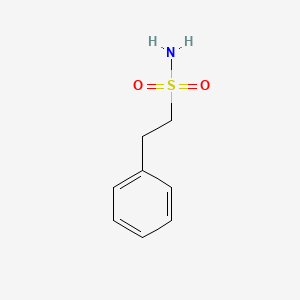
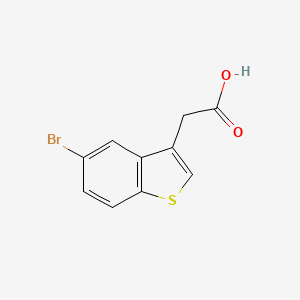
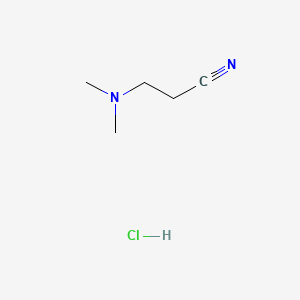

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)
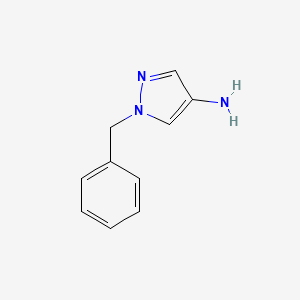


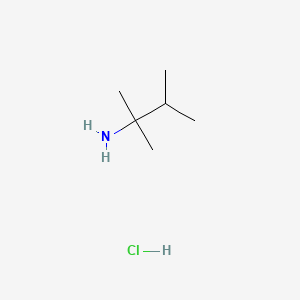
![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)